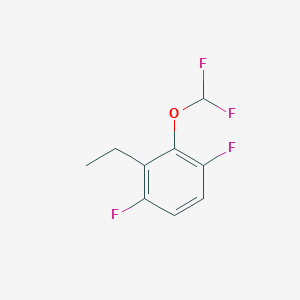
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group at the third position. It is a fluorinated aromatic compound that has garnered interest in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene typically involves the introduction of fluorine atoms and a difluoromethoxy group onto a benzene ring. One common synthetic route includes the reaction of 1,4-difluorobenzene with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the difluoromethoxy group, typically using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-methoxybenzene: Lacks the ethyl group and has different reactivity and applications.
1,4-Difluoro-2-ethylbenzene: Does not have the difluoromethoxy group, leading to different chemical properties and uses.
2,4-Difluoro-1-ethylbenzene: The position of the fluorine atoms and the ethyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-3-ethyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
Clave InChI |
WKMWCMIPHRAERO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1OC(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















